molecular formula C18H12FN3OS B2706571 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049417-26-6

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2706571
CAS No.: 1049417-26-6
M. Wt: 337.37
InChI Key: SLGATUDDJFCVJR-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6 and a phenylcarboxamide moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathogens . The compound’s synthesis typically involves coupling reactions between imidazothiazole intermediates and phenyl isocyanate derivatives, as seen in analogous protocols for related structures . Its molecular formula is C₁₇H₁₁FN₄OS, with a molecular weight of 338.36 g/mol .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-13-8-6-12(7-9-13)15-10-22-16(11-24-18(22)21-15)17(23)20-14-4-2-1-3-5-14/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGATUDDJFCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl and fluorophenyl rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). In vitro assays revealed a notable inhibition of cell proliferation, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound appears to exert its effects by interfering with specific signaling pathways involved in cell growth and survival. This includes inhibiting angiogenesis and promoting apoptosis in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of imidazo[2,1-b]thiazoles and assessed their anticancer properties against multiple cell lines. The results highlighted that modifications at the phenyl ring significantly influenced the cytotoxicity profiles .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to key receptors such as VEGFR2, which is crucial for tumor angiogenesis .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Insights :

  • Methyl vs. Carboxylic Acid: The 3-methyl derivative () lacks the carboxamide moiety, reducing hydrogen-bond donor capacity but increasing metabolic stability .

Pharmacological Activity

Antimicrobial Activity

  • Target Compound: Limited direct data exists, but structurally related 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides exhibit MIC values of 0.24–25 µg/mL against Staphylococcus aureus and dermatophytes .
  • BI72427 and BI82825 : Pyridinyl substitutions may enhance activity against bacterial efflux pumps or fungal cytochrome P450 enzymes, though specific data are unavailable .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Derivatives like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide show IC₅₀ values < 10 µM , attributed to the fluorophenyl group’s electron-withdrawing effects stabilizing enzyme interactions .
  • Structural Determinants : The carboxamide’s N-substituent (e.g., cyclohexyl or benzyl in ) modulates AChE binding pocket penetration .

Physicochemical Properties

Property Target Compound 3-Methyl Carboxylic Acid () BI72427 ()
Molecular Weight 338.36 276.28 338.36
LogP (Predicted) ~3.2 ~2.8 ~2.9
Hydrogen Bond Donors 1 2 (COOH) 1
Hydrogen Bond Acceptors 5 4 5

Key Observations :

  • The target compound and BI72427 share identical molecular weights but differ in hydrogen-bonding capacity due to carboxamide vs. pyridinyl substitutions.

Biological Activity

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H14FN3S\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{S}

This structure includes a fluorophenyl group and an imidazo-thiazole moiety that contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. The compound has shown potent activity against various cancer cell lines, particularly those associated with acute myeloid leukemia (AML). A notable study demonstrated that compounds within this class could inhibit FLT3-dependent human AML cell lines, such as MV4-11, with IC50 values as low as 0.002 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMV4-11TBDFLT3 kinase inhibition
Compound 19MV4-110.002FLT3 inhibition
Compound XHeLaTBDMinimal activity against FLT3-independent cells

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that the substitution patterns on the phenyl rings significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups like fluorine enhances potency against specific cancer types by increasing binding affinity to target kinases .

In Vitro Studies

In vitro evaluations have demonstrated the compound's effectiveness against various cancer cell lines. For example, studies have shown that related imidazo[2,1-b][1,3]thiazole derivatives possess antiproliferative effects across a spectrum of human cancer cells including breast (MCF7), cervical (HeLa), and leukemia (K562) cells with varying degrees of potency.

Table 2: Summary of In Vitro Studies

Study ReferenceCell LineActivity ObservedIC50 Range (μM)
MV4-11High potency0.002
HeLaLow potency>10
K562Moderate activity5 - 10

Case Study: Acute Myeloid Leukemia

In a focused study on AML treatment using imidazo[2,1-b][1,3]thiazole derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against MV4-11 cells. The results indicated that certain modifications led to enhanced efficacy and selectivity towards FLT3-dependent pathways. These findings support further investigation into this class of compounds as potential therapeutic agents in AML treatment.

Case Study: Antitubercular Activity

Another study explored the antitubercular properties of related thiazole derivatives. While not directly involving the compound , it highlights the broader therapeutic potential of thiazole-containing compounds in infectious disease contexts. Some derivatives exhibited MIC values as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide derivatives?

  • Methodology :

  • Step 1 : Synthesize the hydrazide intermediate (e.g., 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) via condensation reactions using ethanol under reflux .

  • Step 2 : React the hydrazide with substituted isothiocyanates in absolute ethanol under reflux for 3 hours to form carbothioamide derivatives. Purification is achieved via recrystallization or washing with hot ethanol .

  • Alternative Route : Arylidenehydrazides can be synthesized from [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide, with subsequent characterization by IR, NMR, and mass spectrometry .

    • Key Reagents :
ReagentRoleConditions
Substituted isothiocyanatesElectrophilic agentsEthanol, reflux (3 h)
Absolute ethanolSolventReflux, purification

Q. How is structural characterization performed for this compound and its analogs?

  • Techniques :

  • 1H/13C NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole carbons at ~160 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 425.1 [M+H]+ for compound 4a) .

Q. What in vitro assays are used to evaluate the pharmacological potential of this compound?

  • Primary Cytotoxicity Screening :

  • Assay : NCI’s 3-cell line (leukemia, melanoma, ovarian cancer) at a single dose (10 µM). Active compounds (e.g., log₁₀GI₅₀ < -8.00) progress to full 60-cell line panels .
  • Example Data :
CompoundCell Line (PC-3)log₁₀GI₅₀
3cProstate cancer< -8.00

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the mechanism of action?

  • Methodology :

  • Docking Software (AutoDock Vina, Schrödinger) : Simulate ligand-receptor interactions using crystal structures of target proteins (e.g., acetylcholinesterase).
  • Analysis : Identify binding poses, hydrogen bonds, and hydrophobic interactions. For example, compound 9c (a derivative) showed strong binding to catalytic triads in docking studies .
    • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values to prioritize candidates .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Strategies :

  • Dose-Response Curves : Establish potency (IC₅₀) across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. bromophenyl) to isolate critical pharmacophores .
  • Orthogonal Assays : Validate cytotoxicity via apoptosis markers (e.g., caspase-3 activation) alongside cell viability assays .

Q. What crystallographic approaches are used to determine the compound’s 3D structure?

  • Tools :

  • SHELXL/SHELXS : Refine crystal structures using high-resolution X-ray data. SHELXL is optimized for small-molecule refinement, while SHELXD solves structures via dual-space methods .
  • SIR97 : Direct methods for phase problem resolution, integrated with Fourier refinement .
    • Workflow :

Grow single crystals in ethanol/water mixtures.

Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å).

Solve and refine using SHELXL (R-factor < 0.05 for high quality) .

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